REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C.CS([Cl:21])(=O)=O>C1C=CC=CC=1>[Cl:21][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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0.65 g
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Type
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reactant
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Smiles
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OCC=1C(=NC=CC1)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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0.78 mL
|
Type
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reactant
|
Smiles
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CS(=O)(=O)Cl
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Type
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CUSTOM
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Details
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The heterogeneous dark gummy mixture was stirred at room temp. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered through Celite
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Type
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WASH
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Details
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washed with benzene (2×)
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Type
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WASH
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Details
|
The combined filtrates were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to the crude product as a yellow oil which
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |